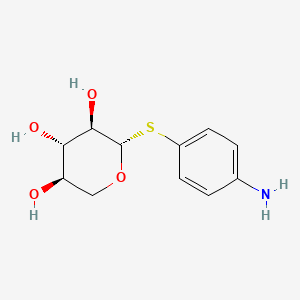

P-Aminophenyl-1-thio-B-D-xylopyranoside

Description

Reactivity Differences

- Galactopyranoside analogs : The equatorial C4 hydroxyl in galactose derivatives increases hydrogen-bonding capacity, reducing solubility in apolar solvents by 40% compared to the xylose variant.

- Glucopyranoside analogs : Bulkier glucose backbones lower glycosylation efficiency (e.g., 58% yield vs. 77% for xylose in PIFA/TfOH-promoted reactions).

Table 2: Comparative Physicochemical Properties

| Property | Xylopyranoside | Glucopyranoside | Galactopyranoside |

|---|---|---|---|

| LogP (calc.) | -0.84 | -0.79 | -1.02 |

| Water solubility (mg/mL) | 12.3 | 9.8 | 7.4 |

| Glycosylation yield (%) | 77 | 58 | 65 |

The 4-aminophenyl aglycon enhances electrophilic activation compared to nitro- or methoxy-substituted analogs, as demonstrated by Hammett substituent constants ($$ \sigma_p = -0.66 $$).

Spectroscopic Profiling (NMR, MS, IR)

Nuclear Magnetic Resonance (NMR)

1H NMR (600 MHz, DMSO-$$ d_6 $$) :

- δ 7.45 (d, $$ J = 8.5 \, \text{Hz} $$, 2H, ArH)

- δ 6.58 (d, $$ J = 8.5 \, \text{Hz} $$, 2H, ArH)

- δ 4.94 (d, $$ J = 9.6 \, \text{Hz} $$, 1H, H1)

- δ 3.42–3.18 (m, 5H, sugar protons)

13C NMR (151 MHz, DMSO-$$ d_6 $$) :

- δ 152.1 (C-Ar)

- δ 116.3 (CH-Ar)

- δ 86.2 (C1)

- δ 75.4–62.1 (C2–C5)

Mass Spectrometry (MS)

Infrared Spectroscopy (IR)

Key absorption bands (cm$$^{-1}$$):

- 3350 (O-H/N-H stretch)

- 1595 (C=C aromatic)

- 1260 (C-S thioglycosidic)

- 1075 (C-O pyranose)

Table 3: Spectral Signature Comparison

| Technique | Xylopyranoside | Glucopyranoside |

|---|---|---|

| 1H NMR | H1 δ 4.94 | H1 δ 5.47 |

| 13C NMR | C1 δ 86.2 | C1 δ 83.6 |

| IR | C-S 1260 cm$$^{-1}$$ | C-S 1255 cm$$^{-1}$$ |

Properties

Molecular Formula |

C11H15NO4S |

|---|---|

Molecular Weight |

257.31 g/mol |

IUPAC Name |

(2S,3R,4S,5R)-2-(4-aminophenyl)sulfanyloxane-3,4,5-triol |

InChI |

InChI=1S/C11H15NO4S/c12-6-1-3-7(4-2-6)17-11-10(15)9(14)8(13)5-16-11/h1-4,8-11,13-15H,5,12H2/t8-,9+,10-,11+/m1/s1 |

InChI Key |

PLNSHYORKGBSGV-YTWAJWBKSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)SC2=CC=C(C=C2)N)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)SC2=CC=C(C=C2)N)O)O)O |

Origin of Product |

United States |

Scientific Research Applications

Biochemical Applications

-

Glycosylation Studies :

- PATB serves as a substrate for glycosyltransferases, enabling researchers to study glycosylation processes in cells. Its structure allows it to mimic natural substrates, facilitating insights into enzyme specificity and activity.

- Proteoglycan Modulation :

Therapeutic Applications

-

Antiviral Activity :

- A study demonstrated that derivatives of PATB exhibit strong antiviral activity against various viruses by interfering with their replication processes. These compounds showed efficacy in both full life cycle and post-infection stages of viral replication, highlighting their potential as therapeutic agents for viral infections .

-

Cancer Treatment :

- Compounds related to PATB have been shown to enhance immune responses against cancer cells by altering proteoglycan composition on tumor surfaces. This "stripping" effect may improve the visibility of cancer cells to the immune system, potentially leading to more effective treatments for malignancies .

- Cardiovascular Health :

Case Study 1: Glycosaminoglycan Synthesis

In a controlled laboratory setting, researchers investigated the effects of PATB on glycosaminoglycan synthesis using chick embryo cartilage cultures. The results indicated a significant increase in chondroitin sulfate production when treated with PATB compared to controls, suggesting its role as an effective initiator for glycosaminoglycan biosynthesis .

Case Study 2: Antiviral Efficacy

A series of experiments evaluated the antiviral properties of PATB derivatives against influenza viruses. The findings showed that these compounds effectively inhibited viral replication at low concentrations, demonstrating their potential as antiviral agents in clinical settings .

Data Summary Table

Chemical Reactions Analysis

Synthetic Preparation

The primary synthesis involves Koening-Knorr type condensation between activated glycosyl halides and p-aminobenzenethiol derivatives:

Reaction Scheme

2,3,4-Tri-O-acetyl-α-D-xylopyranosyl bromide + p-aminobenzenethiol →

2,3,4-Tri-O-acetyl-p-aminophenyl-1-thio-β-D-xylopyranoside (acetylated intermediate)

↓ Saponification

p-Aminophenyl-1-thio-β-D-xylopyranoside

Key Conditions

-

Solvent: Anhydrous dichloromethane or acetonitrile

-

Temperature: 0°C to room temperature

Acylation of the Amino Group

The para-aminophenyl group undergoes electrophilic substitution:

| Reagent | Product | Application | Source |

|---|---|---|---|

| Chloroacetyl chloride | N-chloroacetyl derivative | Conjugation with biomolecules | |

| Succinic anhydride | Carboxylic acid-functionalized analog | Polymer-supported synthesis |

Glycosylation Reactions

As a glycosyl donor in oligosaccharide synthesis:

Mechanism : Thio-glycoside activation via:

-

Oxidative activation : NIS/AgOTf (N-iodosuccinimide/silver triflate)

Example : Coupling with 2,3,4,6-tetra-O-acetyl-β-D-glucopyranose yields:

p-Aminophenyl-1-thio-β-D-xylopyranosyl-(1→4)-β-D-glucopyranoside (disaccharide)

Stability Profile

Comparative analysis with O-glycosides:

Biological Activity Correlations

Structural modifications impact proteoglycan synthesis initiation:

Table : EC₅₀ values for glycosaminoglycan production

| Derivative | EC₅₀ (μM) | Relative Efficacy vs Control |

|---|---|---|

| Parent compound | 120 | 2.1× |

| N-Carbamoyl derivative | 85 | 3.0× |

| 2,3,4-Tri-O-benzyl protected analog | 210 | 1.4× |

Data from demonstrates enhanced activity with electron-withdrawing substituents on the aromatic ring.

Catalytic Hydrogenation

Reaction :

p-Aminophenyl-1-thio-β-D-xylopyranoside + H₂/Pd-C →

p-Aminocyclohexyl-1-thio-β-D-xylopyranoside (hydrophobicity modulator)

Polymer Conjugation

Method : NHS ester coupling with:

This compound’s synthetic versatility and stability profile make it invaluable for glycoengineering applications. Recent advances in catalytic glycosylation and enzyme-resistant designs position it as a strategic building block in carbohydrate-based therapeutics.

Comparison with Similar Compounds

Key Observations :

- The thio-glycosidic bond in P-aminophenyl-1-thio-β-D-xylopyranoside confers greater chemical stability compared to O-glycosides like benzyl-β-D-xylopyranoside, which are prone to enzymatic cleavage .

- The para-aminophenyl group enables facile functionalization (e.g., coupling with fluorescent tags or drug molecules), a feature absent in benzyl derivatives .

- Backbone specificity (xylose vs. glucose/galactose) dictates target enzyme selectivity. For instance, xylopyranosides interact preferentially with xylosidases, while gluco/galacto derivatives target corresponding glycosidases .

Limitations and Challenges

While P-aminophenyl-1-thio-β-D-xylopyranoside offers advantages in stability and functionalization, its synthesis requires stringent control of reaction conditions to avoid byproducts (e.g., α-anomers or disulfide formation) . Additionally, its specificity for xylosidases limits broad-spectrum applications compared to gluco/galacto derivatives.

Preparation Methods

Synthesis via Acetylated Glycosyl Bromides and p-Aminobenzenethiol

A widely reported method involves the condensation of acetyl-protected glycosyl bromides with p-aminobenzenethiol in the presence of a base such as sodium methoxide. This approach was demonstrated for various 1-thio-β-D-glycopyranosides, including the xylopyranoside variant:

- Step 1: Preparation of methyl (2,3,4-tri-O-acetyl-α-D-xylopyranosyl bromide) by bromination of the acetylated sugar.

- Step 2: Condensation of this bromide with p-aminobenzenethiol under basic conditions (sodium methoxide) to form p-aminophenyl 1-thio-β-D-xylopyranoside.

- Step 3: Subsequent saponification (deacetylation) with sodium hydroxide to yield the free thioglycoside.

This method is efficient and yields the β-anomer predominantly due to neighboring group participation from acetyl protecting groups, which direct stereochemistry during glycosylation.

Protection and Activation of D-Xylose Derivatives

According to patent EP0117413A1, D-xylose is first converted into tetraacetate derivatives by acetylation, followed by treatment with Lewis acids like aluminum chloride or zinc chloride to form intermediates suitable for further modification:

- The tetraacetate of D-xylose is treated with aluminum chloride to generate a reactive intermediate.

- This intermediate can be converted into a thio-glycoside by reaction with thiophenol derivatives.

- Benzylation steps (e.g., with benzyl chloride) are used to protect hydroxyl groups selectively.

- Carboxylation and catalytic hydrogenation steps may be employed to introduce functional groups or remove protecting groups.

This multi-step process allows for the synthesis of thioglycosides with tailored substitution patterns and improved stability.

Catalytic and Metal-Mediated Arylation Approaches

Recent advances include nickel-catalyzed arylation methods to functionalize thioglycosides, which could be adapted for P-aminophenyl thio-xylopyranoside derivatives:

- Nickel catalysis enables coupling of aryl halides with thiol-containing sugars under mild conditions.

- This method tolerates various functional groups and can be used to introduce aryl substituents on the thioglycoside scaffold.

- Such catalytic methods may improve yields and selectivity compared to traditional nucleophilic substitution reactions.

Summary of Key Reaction Conditions and Yields

Research Findings and Notes

- The β-configuration of the thioglycosidic bond is favored due to neighboring group participation of acetyl groups during glycosylation, which is crucial for biological activity and enzyme recognition.

- The sulfur atom in the glycosidic bond confers enhanced stability against enzymatic hydrolysis compared to oxygen-linked glycosides, making P-aminophenyl-1-thio-β-D-xylopyranoside valuable in enzyme assays and inhibitor studies.

- The preparation methods allow for the introduction of functional groups on the aromatic ring or sugar moiety, enabling the synthesis of analogues for biochemical and pharmaceutical research.

- Purification typically involves chromatographic techniques such as silica gel chromatography or recrystallization to separate anomeric mixtures and remove impurities.

Q & A

Q. What are the established synthetic routes for P-Aminophenyl-1-thio-β-D-xylopyranoside, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves glycosylation of a protected xylopyranose derivative with a thiol-containing aglycone (e.g., p-aminophenyl thiol). A key step is the use of Lewis acid catalysts (e.g., ZrCl₄) under inert conditions to promote stereoselective β-linkage formation, as demonstrated in analogous syntheses of benzyl 1-thio-β-D-xylopyranoside . Post-synthesis, deprotection (e.g., Na/methanol) and purification via silica chromatography (ethyl acetate/methanol) are critical. Purity validation requires NMR (¹H/¹³C) for structural confirmation and HPLC-MS for assessing chemical homogeneity (>98% purity). Reference NIST spectral databases for comparative analysis .

Q. How is P-Aminophenyl-1-thio-β-D-xylopyranoside utilized in enzymatic assays?

- Methodological Answer : This compound serves as a chromogenic substrate for α-xylosidases. In kinetic assays, the enzyme cleaves the thioglycosidic bond, releasing p-aminophenol, which is quantified spectrophotometrically (λ = 405 nm). Standard protocols involve:

- Buffer optimization (pH 5.0–7.0, citrate/phosphate).

- Substrate concentration gradients (0.1–10 mM) to determine and .

- Controls lacking enzyme or substrate to exclude non-specific hydrolysis.

Pre-validation with commercially available analogs (e.g., 4-Nitrophenyl-α-D-xylopyranoside) ensures assay reliability .

Advanced Research Questions

Q. How can researchers optimize the synthesis of P-Aminophenyl-1-thio-β-D-xylopyranoside to improve yield and scalability?

- Methodological Answer :

- Catalyst Screening : Test alternative Lewis acids (BF₃·Et₂O, SnCl₄) or thiophilic promoters (NIS/AgOTf) to enhance glycosylation efficiency.

- Solvent Effects : Compare dichloromethane (polar aprotic) vs. acetonitrile (coordinating solvent) to influence reaction kinetics.

- Temperature Gradients : Perform reactions at −10°C to 25°C to balance stereoselectivity and reaction rate.

- Scalability : Transition from batch to flow chemistry for reproducible, large-scale synthesis. Monitor intermediates by TLC and characterize final products via XRD to confirm crystallinity .

Q. What experimental strategies resolve discrepancies in enzymatic activity data when using P-Aminophenyl-1-thio-β-D-xylopyranoside?

- Methodological Answer :

- Purity Verification : Use LC-MS to detect impurities (e.g., acetylated byproducts) that may inhibit enzymes.

- Buffer Compatibility : Assess ionic strength and co-solvents (e.g., DMSO) that might alter enzyme conformation.

- Kinetic Replicates : Perform triplicate assays with independent enzyme preparations to exclude batch variability.

- Cross-Validation : Compare results with orthogonal methods (e.g., fluorescence-based substrates) or isothermal titration calorimetry (ITC) to confirm binding constants .

Q. How can researchers design experiments to probe the mechanistic role of P-Aminophenyl-1-thio-β-D-xylopyranoside in glycosaminoglycan biosynthesis?

- Methodological Answer :

- Radiolabeling : Synthesize - or -labeled analogs to track incorporation into glycosaminoglycan chains via autoradiography.

- Inhibitor Studies : Co-incubate with competing substrates (e.g., xylosides with varying aglycones) to identify structure-activity relationships.

- Cell-Based Assays : Use CRISPR-edited cell lines lacking specific xylosyltransferases to isolate the compound’s effects on biosynthesis pathways.

- Molecular Dynamics (MD) : Simulate interactions between the compound and enzyme active sites to predict binding modes .

Data Analysis and Contradiction Resolution

Q. What analytical approaches validate the structural integrity of P-Aminophenyl-1-thio-β-D-xylopyranoside in complex mixtures?

- Methodological Answer :

- Multi-Technique Characterization : Combine NMR (¹H, , HSQC) for bond connectivity, IR for functional groups (e.g., -NH₂), and mass spectrometry (HRMS) for molecular weight confirmation.

- XRD Crystallography : Resolve ambiguous stereochemistry by growing single crystals in ethyl acetate/petroleum ether and analyzing diffraction patterns.

- Comparative Databases : Cross-reference spectral data with NIST Chemistry WebBook entries for analogous xylosides .

Q. How should researchers address conflicting kinetic data when the compound exhibits non-Michaelis-Menten behavior?

- Methodological Answer :

- Substrate Inhibition Tests : Evaluate activity at supra-saturating concentrations (>10 mM) to identify inhibitory effects.

- Allosteric Modeling : Fit data to Hill or cooperative binding equations using software like GraphPad Prism.

- Enzyme Purity : Validate enzyme preparation via SDS-PAGE and activity assays with control substrates.

- Environmental Factors : Control for temperature fluctuations (±0.5°C) and oxygen sensitivity (use anaerobic chambers if applicable) .

Methodological Tables

Q. Table 1. Synthesis Optimization Parameters

| Parameter | Tested Conditions | Outcome (Yield/Purity) | Reference |

|---|---|---|---|

| Catalyst | ZrCl₄, BF₃·Et₂O, SnCl₄ | ZrCl₄: 64% yield | |

| Solvent | CH₂Cl₂, MeCN, THF | CH₂Cl₂: β-selectivity | |

| Temperature | −10°C, 0°C, 25°C | −10°C: Optimal rate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.